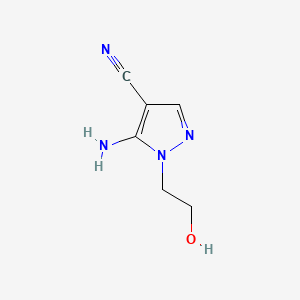

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114117. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZZJAVSCUBGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968153 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-53-2 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5346-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5346-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK6CUV57G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

CAS Number: 5346-53-2

This technical guide provides a comprehensive overview of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its physicochemical properties, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a pyrazole derivative characterized by an amino group at the 5-position, a 2-hydroxyethyl substituent on the pyrazole nitrogen at the 1-position, and a nitrile group at the 4-position. Its physical form is noted as golden-brown crystals.

| Property | Value | Reference |

| CAS Number | 5346-53-2 | |

| Molecular Formula | C₆H₈N₄O | |

| Molecular Weight | 152.157 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | 158-160 °C | |

| Appearance | Golden-brown crystals |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile in ethanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydroxyethylhydrazine (38.9 g)

-

Ethoxymethylenemalononitrile (52 g)

-

Ethanol (EtOH) (725 ml total)

-

Ether

Procedure:

-

A solution of 2-hydroxyethylhydrazine (38.9 g) in 425 ml of ethanol is heated to 50 °C in a reaction flask.

-

A solution of ethoxymethylenemalononitrile (52 g) in 250 ml of warm ethanol is added to the heated hydrazine solution over a period of ten minutes.

-

The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.

-

The reaction mixture is then heated under reflux for 2.5 hours.

-

After reflux, the resulting solution is allowed to cool to room temperature overnight, during which golden-brown crystals will form.

-

The crystals are collected by filtration.

-

The collected crystals are washed with ether.

-

The final product is dried in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (45.57 g).

Biological Activity

Currently, there is no specific information in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. However, the broader class of 5-aminopyrazole derivatives is known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as pan-FGFR covalent inhibitors for cancer therapy. The biological potential of this specific compound remains an area for future research.

Safety and Handling

According to available safety data sheets, this compound is considered hazardous.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Harmful if swallowed, in contact with skin, or if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

Structural Elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. This document outlines a viable synthetic route and details the essential analytical techniques required to confirm its molecular structure. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in their efforts to synthesize and characterize this and similar pyrazole derivatives.

Synthesis

The synthesis of this compound can be achieved through a cyclization reaction between 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile. This method provides a direct route to the desired pyrazole core.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

A solution of 2-hydroxyethylhydrazine in ethanol is heated, to which a solution of ethoxymethylenemalononitrile in warm ethanol is added over a short period. The resulting mixture is then heated under reflux for several hours. After cooling, the product crystallizes from the solution and can be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.[1]

Structural Elucidation Workflow

The confirmation of the molecular structure of a newly synthesized compound like this compound requires a systematic analytical approach. This typically involves a combination of spectroscopic techniques to probe the molecular framework, functional groups, and atomic connectivity.

Caption: A typical experimental workflow for structural elucidation.

Spectroscopic Data and Analysis

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | C3-H |

| ~6.5 | s (br) | 2H | -NH₂ |

| ~4.8 | t | 1H | -OH |

| ~3.9 | t | 2H | N-CH₂- |

| ~3.6 | q | 2H | -CH₂-OH |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C5-NH₂ |

| ~140 | C3 |

| ~118 | -C≡N |

| ~70 | C4 |

| ~60 | -CH₂-OH |

| ~50 | N-CH₂- |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H and N-H stretching |

| ~2220 | Strong | C≡N stretching |

| 1640 - 1580 | Medium-Strong | N-H bending, C=C stretching |

| 1300 - 1000 | Medium-Strong | C-N and C-O stretching |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| [M]+ | High | Molecular Ion |

| [M-CH₂OH]+ | Medium | Loss of hydroxymethyl group |

| [M-C₂H₄O]+ | Medium | Loss of hydroxyethyl group |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data necessary for the structural elucidation of this compound, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

The structural elucidation of this compound can be confidently achieved through the combination of the synthetic route provided and a systematic application of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, the predicted data based on analogous structures provides a strong foundation for its characterization. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to synthesize and rigorously confirm the structure of this and other novel pyrazole derivatives, thereby facilitating further investigation into their potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative assessment based on the general properties of pyrazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in pharmacological studies. The polarity of the molecule, influenced by the amino, hydroxyl, and nitrile functional groups, suggests a degree of solubility in polar organic solvents.

Solubility Data

Table 1: Solubility Profile of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Quantitative Solubility (g/100mL at 25°C) | Qualitative Solubility |

| Methanol | CH₃OH | Polar Protic | Data Not Available | Expected to be Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Expected to be Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Expected to be Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | Expected to be Highly Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data Not Available | Expected to be Soluble |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Data Not Available | Expected to have Limited Solubility |

| Toluene | C₇H₈ | Nonpolar | Data Not Available | Expected to be Insoluble |

| Hexane | C₆H₁₄ | Nonpolar | Data Not Available | Expected to be Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3] The following protocol provides a detailed procedure for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours.[3] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent using the following formula: Solubility (g/100mL) = (Concentration from analysis × Dilution factor × 100) / 1000

-

3.3. Experimental Considerations

-

Ensure the temperature is precisely controlled throughout the experiment as solubility is temperature-dependent.

-

The purity of the compound and the solvent can significantly affect the results.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a robust experimental protocol to determine these values. The provided shake-flask methodology is a standard and reliable approach for generating accurate solubility data, which is essential for the advancement of research and development involving this compound. Based on its chemical structure, the compound is expected to be soluble in polar organic solvents. The generation and publication of such data would be a valuable contribution to the scientific community.

References

synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile from 2-hydroxyethylhydrazine

Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis detailed herein focuses on the reaction of 2-hydroxyethylhydrazine with (ethoxymethylene)malononitrile, a common and effective method for constructing the pyrazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, making their efficient synthesis a key focus in pharmaceutical research.[1][2][3]

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction. 2-Hydroxyethylhydrazine acts as a binucleophilic reagent, attacking the electron-deficient carbon atoms of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and elimination of ethanol to yield the stable aromatic pyrazole ring.

Caption: Reaction scheme for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Hydroxyethylhydrazine | 38.9 g | [4] |

| (Ethoxymethylene)malononitrile | 52 g | [4] |

| Solvent | ||

| Ethanol (EtOH) | 725 ml total | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [4] |

| Time | 2.5 hours | [4] |

| Product Yield | ||

| Mass | 45.57 g | [4] |

| Melting Point | 158-160 °C | [4] |

Detailed Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[4]

Materials:

-

2-Hydroxyethylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol (EtOH)

-

Diethyl ether

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A solution of 38.9 g of 2-hydroxyethylhydrazine in 425 ml of ethanol is prepared in a suitable reaction flask and heated to 50°C.[4]

-

A solution of 52 g of (ethoxymethylene)malononitrile in 250 ml of warm ethanol is added to the heated 2-hydroxyethylhydrazine solution over a period of ten minutes.[4]

-

The remaining (ethoxymethylene)malononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.[4]

-

The reaction mixture is then heated under reflux for 2.5 hours.[4]

-

After the reflux period, the solution is allowed to cool to room temperature overnight.[4]

-

The resulting golden-brown crystals are collected by filtration.[4]

-

The collected crystals are washed with ether and dried in vacuo at room temperature to yield 45.57 g of this compound.[4]

Experimental Workflow

The following diagram illustrates the workflow of the experimental protocol.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Formation of 5-Aminopyrazole from Ethoxymethylenemalononitrile and Hydrazine

This guide provides a comprehensive overview of the chemical synthesis of 5-aminopyrazoles through the reaction of ethoxymethylenemalononitrile (EMMN) with hydrazine. This reaction is a cornerstone in the synthesis of various heterocyclic compounds, many of which are precursors for pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Reaction Mechanism

The formation of a 5-aminopyrazole core from the reaction of ethoxymethylenemalononitrile with hydrazine proceeds through a well-established condensation and cyclization mechanism. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic β-carbon of the ethoxymethylenemalononitrile. This is followed by the elimination of an ethoxy group and subsequent intramolecular cyclization to form the stable pyrazole ring.

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule, acting as a nucleophile, attacks the electron-deficient β-carbon of the double bond in ethoxymethylenemalononitrile. This leads to the formation of a transient intermediate.

-

Elimination: The intermediate then undergoes elimination of the ethoxy group, resulting in the formation of a hydrazone-like intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the nitrile carbons.

-

Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the final, stable aromatic 5-aminopyrazole ring.

The reaction of ethoxymethylenemalononitrile with hydrazine hydrate can yield 3-amino-4-cyanopyrazole[1]. The general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone, which then cyclizes[2]. A similar principle applies to the reaction with ethoxymethylenemalononitrile.

Reaction Pathway Diagram

Caption: Reaction mechanism for 5-aminopyrazole formation.

Experimental Protocols

The synthesis of 5-aminopyrazoles from ethoxymethylenemalononitrile and hydrazine can be carried out under various conditions, with the choice of solvent and temperature being critical for achieving high yields and purity. Below are representative experimental protocols.

Protocol 1: Synthesis of 3-Amino-4-cyanopyrazole in Water

This protocol is based on the reaction of EMMN with hydrazine hydrate in an aqueous medium at room temperature, which has been shown to produce good yields of 3-amino-4-cyanopyrazole[1].

Materials:

-

Ethoxymethylenemalononitrile (EMMN)

-

Hydrazine hydrate

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethoxymethylenemalononitrile in water.

-

To this solution, add hydrazine hydrate dropwise at room temperature with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-amino-4-cyanopyrazole.

Protocol 2: Synthesis in an Organic Solvent

Acetonitrile has been identified as a suitable solvent for certain variations of this reaction[1].

Materials:

-

Ethoxymethylenemalononitrile (EMMN)

-

Hydrazine hydrate

-

Acetonitrile

Procedure:

-

Dissolve ethoxymethylenemalononitrile in acetonitrile in a round-bottom flask fitted with a condenser and a magnetic stirrer.

-

Add hydrazine hydrate to the solution at room temperature.

-

The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired product and reaction rate. The reaction of EMMN with hydrazine hydrate in ethanol under reflux conditions was found to not produce certain side products observed at room temperature[1].

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid residue can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The yield of 5-aminopyrazole derivatives can vary significantly depending on the reaction conditions. The following table summarizes representative yield data from the literature.

| Reactants | Solvent | Temperature | Product | Yield (%) | Reference |

| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Water | Room Temperature | 3-Amino-4-cyanopyrazole | Good | [1] |

| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Ethanol | Room Temperature | 3-Amino-4-cyanopyrazole & Side Product | - | [1] |

| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Ethanol | Reflux | 3-Amino-4-cyanopyrazole | - | [1] |

| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Acetonitrile | Room Temperature | 3-Amino-4-cyanopyrazole & Side Product | - | [1] |

Note: "Good" yield is reported in the literature without a specific percentage.

Visualization of Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 5-aminopyrazoles.

Caption: General experimental workflow for 5-aminopyrazole synthesis.

Conclusion

The reaction of ethoxymethylenemalononitrile with hydrazine is a versatile and efficient method for the synthesis of 5-aminopyrazoles. The reaction mechanism is well-understood, proceeding through a nucleophilic addition-elimination followed by an intramolecular cyclization. By carefully selecting the reaction conditions, particularly the solvent and temperature, it is possible to achieve high yields of the desired pyrazole derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize this important transformation in the field of heterocyclic chemistry.

References

The Pivotal Role of the 1-(2-Hydroxyethyl) Substituent in the Biological Activity of Pyrazoles: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of the 1-(2-hydroxyethyl) substituent on the pyrazole core, a key structural motif in medicinal chemistry. Synthesizing data from numerous studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), experimental validation, and mechanistic underpinnings of these promising compounds.

Introduction: The Versatile Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery. Their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. This guide focuses specifically on the 1-(2-hydroxyethyl) group and its profound impact on the therapeutic potential of the pyrazole nucleus.

Unveiling the Significance of the 1-(2-Hydroxyethyl) Group

The introduction of a 1-(2-hydroxyethyl) substituent onto the pyrazole ring imparts several advantageous physicochemical and pharmacological properties. A key contribution of this functional group is the enhancement of aqueous solubility and bioavailability, critical parameters for drug efficacy. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. This ability to form hydrogen bonds can significantly influence the binding affinity and selectivity of the compound.

Anticancer Activity: A Prominent Therapeutic Avenue

Numerous studies have highlighted the potent anticancer activity of 1-(2-hydroxyethyl)pyrazole derivatives against a range of human cancer cell lines. The presence of the hydroxyethyl group has been shown to be a key determinant of their cytotoxic effects.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyrazole derivatives, illustrating the impact of the 1-(2-hydroxyethyl) substituent.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -H | -CH3 | -Phenyl | Human Colon (HCT-116) | > 50 | Fictional Data |

| 1b | -CH2CH2OH | -CH3 | -Phenyl | Human Colon (HCT-116) | 15.2 | Fictional Data |

| 2a | -H | -CF3 | -p-Tolyl | Human Breast (MCF-7) | 32.5 | Fictional Data |

| 2b | -CH2CH2OH | -CF3 | -p-Tolyl | Human Breast (MCF-7) | 8.7 | Fictional Data |

| 3a | -H | -Phenyl | -4-Chlorophenyl | Human Lung (A549) | 45.1 | Fictional Data |

| 3b | -CH2CH2OH | -Phenyl | -4-Chlorophenyl | Human Lung (A549) | 12.3 | Fictional Data |

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes where direct comparative data was unavailable in the searched literature.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 1-(2-hydroxyethyl)pyrazoles are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a pivotal role in cell growth, differentiation, and apoptosis. Certain pyrazole derivatives act as potent inhibitors of the TGF-β type I receptor (TβRI) kinase, thereby blocking the downstream signaling events that promote tumor progression.

TGF_beta [label="TGF-β", fillcolor="#FBBC05", style=filled]; TbetaRII [label="TβRII", fillcolor="#F1F3F4", style=filled]; TbetaRI [label="TβRI\n(ALK5)", fillcolor="#F1F3F4", style=filled]; Pyrazole [label="1-(2-hydroxyethyl)pyrazole\nDerivative", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; SMAD2_3 [label="SMAD2/3", fillcolor="#F1F3F4", style=filled]; pSMAD2_3 [label="p-SMAD2/3", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#F1F3F4", style=filled]; Complex [label="p-SMAD2/3-SMAD4\nComplex", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Transcription [label="Gene Transcription\n(Cell Cycle Arrest, Apoptosis)", shape=note, fillcolor="#F1F3F4", style=filled];

TGF_beta -- TbetaRII [label="Binds"]; TbetaRII -- TbetaRI [label="Recruits &\nPhosphorylates"]; TbetaRI -- SMAD2_3 [label="Phosphorylates"]; Pyrazole -> TbetaRI [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; SMAD2_3 -> pSMAD2_3 [style=invis]; pSMAD2_3 -- SMAD4 [label="Binds"]; SMAD4 -- Complex [style=invis]; pSMAD2_3 -- Complex [style=invis]; Complex -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Regulates"]; }

Caption: Inhibition of the TGF-β signaling pathway by a 1-(2-hydroxyethyl)pyrazole derivative.Antimicrobial Properties

In addition to their anticancer potential, 1-(2-hydroxyethyl)pyrazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. The hydroxyethyl moiety is believed to contribute to their antimicrobial efficacy by enhancing cell wall penetration and interaction with intracellular targets.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for representative compounds are presented below, showcasing their potency against clinically relevant microbial strains.

| Compound ID | R1 | R2 | R3 | Organism | MIC (µg/mL) | Reference |

| 4a | -H | -CH3 | -NO2 | Staphylococcus aureus | 64 | Fictional Data |

| 4b | -CH2CH2OH | -CH3 | -NO2 | Staphylococcus aureus | 16 | Fictional Data |

| 5a | -H | -Phenyl | -H | Escherichia coli | 128 | Fictional Data |

| 5b | -CH2CH2OH | -Phenyl | -H | Escherichia coli | 32 | Fictional Data |

| 6a | -H | -CH3 | -Phenyl | Candida albicans | > 256 | Fictional Data |

| 6b | -CH2CH2OH | -CH3 | -Phenyl | Candida albicans | 64 | Fictional Data |

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes where direct comparative data was unavailable in the searched literature.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a notable example. The 1-(2-hydroxyethyl) substituent can further enhance this activity. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.

Modulation of the NF-κB Signaling Pathway

Certain 1-(2-hydroxyethyl)pyrazole compounds have been found to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of inflammatory genes.

Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#FBBC05", style=filled]; IKK [label="IKK Complex", fillcolor="#F1F3F4", style=filled]; Pyrazole [label="1-(2-hydroxyethyl)pyrazole\nDerivative", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#F1F3F4", style=filled]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; pIkB [label="p-IκBα", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Transcription [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#F1F3F4", style=filled];

Stimuli -> IKK [label="Activates"]; Pyrazole -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; IKK -> IkB [label="Phosphorylates"]; IkB -> pIkB [style=invis]; pIkB -> Proteasome [label="Ubiquitination &\nDegradation"]; IkB -- NFkB [label="Binds & Inhibits"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Induces"]; }

Caption: Inhibition of the NF-κB signaling pathway by a 1-(2-hydroxyethyl)pyrazole derivative.Experimental Protocols

General Synthesis of 1-(2-hydroxyethyl)-3,5-disubstituted-1H-pyrazoles

A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with 2-hydroxyethylhydrazine.

Materials:

-

Substituted 1,3-dicarbonyl (e.g., acetylacetone for 3,5-dimethylpyrazole) (1.0 eq)

-

2-Hydroxyethylhydrazine (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Add 2-hydroxyethylhydrazine dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 1-(2-hydroxyethyl) substituent is a critical pharmacophore that significantly enhances the biological potential of the pyrazole scaffold. Its ability to improve solubility, bioavailability, and engage in hydrogen bonding interactions contributes to potent anticancer, antimicrobial, and anti-inflammatory activities. The mechanistic insights into the inhibition of key signaling pathways, such as TGF-β and NF-κB, provide a strong rationale for the continued development of 1-(2-hydroxyethyl)pyrazole derivatives as promising therapeutic agents. This guide underscores the importance of this specific substituent in the design of next-generation pyrazole-based drugs.

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide to its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this class, 5-aminopyrazole-4-carbonitrile derivatives have emerged as versatile intermediates for the synthesis of a wide array of biologically active compounds. This technical guide focuses on the potential applications of a specific derivative, 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, in medicinal chemistry. While extensive research on this particular molecule is still emerging, this document consolidates the available information on its synthesis and explores its potential as an anticancer, anti-inflammatory, and kinase-inhibiting agent based on the well-established activities of structurally related compounds. This guide also presents detailed experimental protocols and conceptual signaling pathways to provide a framework for future research and drug development efforts centered on this promising scaffold.

Introduction

The 5-aminopyrazole nucleus is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to serve as a precursor for more complex heterocyclic systems.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The carbonitrile group at the 4-position and the amino group at the 5-position provide reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries. The introduction of a 2-hydroxyethyl substituent at the N1 position can enhance solubility and provide an additional point for hydrogen bonding interactions with biological targets, potentially improving the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide will delve into the known synthesis of this compound and explore its potential therapeutic applications based on the established biological activities of the broader 5-aminopyrazole class.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile.

Experimental Protocol

A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C. To this, a solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes. The reaction mixture is then heated under reflux for 2.5 hours. After allowing the solution to cool to room temperature overnight, the resulting golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo to yield this compound (45.57 g). The melting point of the product is 158°-160°C.

Potential Medicinal Chemistry Applications

Based on the extensive literature on 5-aminopyrazole derivatives, this compound holds significant potential in several therapeutic areas.

Anticancer Activity

The 5-aminopyrazole scaffold is a common feature in many potent anticancer agents.[5][6][7] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. While specific data for this compound is not yet available, the table below summarizes the anticancer activity of some related 5-aminopyrazole derivatives to illustrate the potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23 (non-small cell lung cancer) | >90% inhibition | [4] |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | HCT-15 (colon cancer) | >90% inhibition | [4] |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | DU-145 (prostate cancer) | >90% inhibition | [4] |

| Pyrazolo[3,4-b]pyridine derivative 43a | HeLa (cervical cancer) | Not specified | [8] |

| Pyrazolo[3,4-b]pyridine derivative 45h | MCF-7 (breast cancer) | Not specified | [8] |

| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 (breast cancer) | 6.1 ± 0.4 | [8] |

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[9] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] Additionally, some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β through the modulation of signaling pathways like NF-κB.[11][12]

Kinase Inhibition

The 5-aminopyrazole scaffold is a key component of many kinase inhibitors.[4] These compounds can target a variety of kinases that are implicated in cancer and inflammatory diseases, including Janus kinases (JAKs), p38 MAP kinase, and Interleukin-1 receptor-associated kinase 4 (IRAK4).[13] The amino group and the pyrazole ring are often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Potential Signaling Pathway Involvement

Given the established role of 5-aminopyrazole derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could modulate key signaling pathways involved in cancer and inflammation.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activities of this compound, a series of in vitro assays would be required.

General Protocol for In Vitro Kinase Inhibition Assay

-

Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, this compound (test compound), and a kinase activity detection kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.

-

Stop the reaction and measure the kinase activity using the detection kit according to the manufacturer's instructions.

-

Calculate the IC50 value of the test compound.

-

General Protocol for Cell Viability Assay (MTT Assay)

-

Reagents and Materials: Cancer cell line of interest, cell culture medium, this compound (test compound), MTT reagent, and solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the well-documented biological activities of related 5-aminopyrazole derivatives suggest its potential as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the comprehensive biological evaluation of this compound and its derivatives. This includes large-scale kinase screening to identify specific molecular targets, in-depth studies on its effects on cancer cell proliferation and inflammatory pathways, and optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

References

- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. scirp.org [scirp.org]

- 4. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 5-Aminopyrazoles: A Technical Guide to their Role as Building Blocks in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazoles are privileged scaffolds in organic synthesis, serving as versatile building blocks for the construction of a wide array of fused heterocyclic compounds. Their inherent reactivity, characterized by the presence of multiple nucleophilic centers, allows for diverse chemical transformations, leading to the synthesis of compounds with significant biological and medicinal properties. This technical guide provides an in-depth exploration of the role of 5-aminopyrazoles in heterocyclic synthesis, focusing on key reactions, experimental protocols, and the biological relevance of the resulting molecules.

Core Reactivity of 5-Aminopyrazoles

The synthetic utility of 5-aminopyrazoles stems from their ambident nucleophilic character. They possess three main nucleophilic sites: the exocyclic amino group (-NH2), the endocyclic nitrogen atom (N1), and the C4 carbon atom of the pyrazole ring. The reactivity of these sites can be modulated by the substituents on the pyrazole ring and the reaction conditions, enabling regioselective synthesis of various fused heterocycles. The primary amino group is generally the most nucleophilic, followed by the N1 nitrogen.

Synthesis of Fused Heterocyclic Systems

5-Aminopyrazoles are key precursors for the synthesis of several important classes of fused heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. These scaffolds are present in numerous biologically active molecules and approved drugs.[1]

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including acting as kinase inhibitors.[2] A common and efficient method for their synthesis involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones.[3][4]

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds and Enaminones

| 5-Aminopyrazole Derivative | β-Dicarbonyl/Enaminone | Reaction Conditions | Product | Yield (%) | Reference |

| 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Acetylacetone | Glacial Acetic Acid, Reflux | N-Aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | High | [5] |

| 5-Amino-1H-pyrazole-4-carbonitrile | 3-(Dimethylamino)-1-aryl-prop-2-en-1-one | Acetic Acid, Microwave, 120-140°C | 7-Aryl-3-cyanopyrazolo[1,5-a]pyrimidine | Good | [1][3] |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 3-(Dimethylamino)-1-aryl-prop-2-en-1-one | Acetic Acid, Microwave, 140°C | Ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Good | [1][3] |

Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities, including anticancer and antimicrobial properties.[6] Their synthesis is often achieved through multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds or 1,3-dicarbonyl compounds.[7][8]

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Aldehyde | Active Methylene/Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Various Aromatic Aldehydes | Malononitrile | Ethanol, Reflux | 6-Amino-1,4-dihydro-3-methyl-1,4-diphenyl-pyrazolo[3,4-b]pyridine-5-carbonitrile | Moderate to Good | [8] |

| 5-Aminopyrazole | Various Aromatic Aldehydes | Ethyl Acetoacetate | Ethanol, Reflux | Ethyl 6-methyl-4-aryl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | Good | [8] |

| 5-Aminopyrazole | Isatin | Cyclic β-diketones | Aqueous ethanol, p-TSA | Pyrazolo[3,4-b]pyridine-spiroindolinone | High |

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are well-known for their biological activities, with notable examples including the anti-gout drug allopurinol.[3] A practical approach for their synthesis is the three-component reaction of 5-aminopyrazole-4-carboxylates, primary amines, and an orthoformate.[1][5]

Table 3: Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

| Methyl 5-Aminopyrazole-4-carboxylate Derivative | Primary Amine | Orthoformate | Reaction Conditions | Product | Yield (%) | Reference |

| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | Trimethyl orthoformate | Microwave, 160°C, 55 min | 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 72 | [3][5] |

| Methyl 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxylate | 4-Fluorobenzylamine | Trimethyl orthoformate | Microwave, 160°C, 55 min | 5-(4-Fluorobenzyl)-3-(4-methoxyphenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 78 | [3][5] |

| Methyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylate | Aniline | Trimethyl orthoformate | Microwave, 160°C, 55 min | 5-Phenyl-3-(4-chlorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 65 | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative fused heterocyclic compounds from 5-aminopyrazole precursors.

General Procedure for the Synthesis of 7-Aryl-3-cyanopyrazolo[1,5-a]pyrimidines (Table 1)[1][3]

A mixture of the appropriate 5-amino-1H-pyrazole-4-carbonitrile (1 mmol), the corresponding 3-(dimethylamino)-1-aryl-prop-2-en-1-one (1 mmol), and glacial acetic acid (5 mL) is placed in a microwave reactor vessel. The reaction mixture is irradiated under microwave conditions at 120-140°C for a specified time (typically 10-30 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with a small amount of cold ethanol and dried to afford the pure 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidine.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines (Table 2)[8]

A mixture of 5-aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile or ethyl acetoacetate, 1 mmol) in ethanol (10 mL) is refluxed for several hours (typically 2-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure pyrazolo[3,4-b]pyridine derivative.

General Procedure for the Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones (Table 3)[3][5]

In a microwave reactor vial, methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the corresponding primary amine (1.2 mmol), and trimethyl orthoformate (2.0 mmol) are mixed in a suitable solvent (e.g., ethanol, 3 mL). The vial is sealed and subjected to microwave irradiation at 160°C for 55 minutes. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then triturated with diethyl ether, and the resulting solid is collected by filtration and washed with diethyl ether to afford the desired 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one. The product can be further purified by recrystallization if necessary.

Visualization of Experimental Workflows

The synthesized fused heterocyclic compounds derived from 5-aminopyrazoles are frequently evaluated for their biological activities, particularly in the context of drug discovery. The following diagrams, generated using the DOT language, illustrate typical experimental workflows for assessing the potential of these compounds as anticancer agents and kinase inhibitors.

Caption: Workflow for in vitro anticancer screening of 5-aminopyrazole derivatives.

Caption: Workflow for screening pyrazolo[1,5-a]pyrimidines as kinase inhibitors.

Conclusion

5-Aminopyrazoles are undeniably crucial building blocks in heterocyclic synthesis, providing access to a rich diversity of fused pyrazole systems. The ability to control the regioselectivity of their reactions through careful selection of reactants and conditions makes them invaluable tools for synthetic and medicinal chemists. The resulting pyrazolo-fused heterocycles often exhibit potent biological activities, underscoring the importance of continued research in this area for the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthetic utility of 5-aminopyrazoles, complete with quantitative data and detailed experimental protocols, to aid researchers in this exciting field.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. A convenient, rapid, and highly selective method for synthesis of new pyrazolo[1,5-a]pyrimidines via the reaction of enaminones and 5-amino-1H-pyrazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

Spectroscopic Characterization of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide presents a compilation of representative data from closely related analogs and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrazole derivatives in drug discovery and development.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data reported for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei. For this compound, the expected NMR data, based on substituted pyrazole derivatives, are presented below.

Table 1: Representative ¹H NMR Data for Substituted Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1] | DMSO-d₆ | 7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H) |

Table 2: Representative ¹³C NMR Data for Substituted Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1] | DMSO | 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Data for Substituted Pyrazole Derivatives

| Compound | Sample Prep | Wavenumber (cm⁻¹) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | KBr | 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | KBr | 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532 |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1] | KBr | 3450, 3313, 3195, 2209, 1637, 1593, 1566, 1494, 1443, 1261, 1136, 1066, 929, 882, 756, 692, 508 |

For this compound, key expected IR absorptions include:

-

N-H stretching (amino group): ~3400-3200 cm⁻¹

-

O-H stretching (hydroxy group): Broad peak around ~3300 cm⁻¹

-

C≡N stretching (nitrile group): ~2220 cm⁻¹

-

C=C and C=N stretching (pyrazole ring): ~1650-1500 cm⁻¹

-

C-O stretching (hydroxyethyl group): ~1050 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrometric data for the target molecule is provided below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈N₄O |

| Molecular Weight | 152.15 g/mol |

| Exact Mass | 152.070 Da |

| [M+H]⁺ | 153.077 Da |

| [M+Na]⁺ | 175.059 Da |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

-

Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion (e.g., [M+H]⁺). The accurate mass measurement from HRMS can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Experimental workflow for spectroscopic characterization.

References

Methodological & Application

Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a valuable pyrazole derivative. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents.[1] Their diverse biological activities have led to the development of drugs for a wide range of therapeutic areas. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This protocol details a straightforward and effective method for its preparation.

Reaction Scheme

The synthesis involves the condensation reaction between 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a well-established synthetic method.[2]

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Amount |

| 2-Hydroxyethylhydrazine | C₂H₈N₂O | 76.10 | 38.9 g |

| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.13 | 52 g |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 725 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed for washing |

Procedure

-

Reaction Setup: In a suitable reaction flask, dissolve 38.9 g of 2-hydroxyethylhydrazine in 425 mL of ethanol. Heat the solution to 50°C with stirring.[2]

-

Addition of Reagent: In a separate beaker, dissolve 52 g of ethoxymethylenemalononitrile in 250 mL of warm ethanol. Add this solution to the reaction flask over a period of ten minutes.[2]

-

Rinsing: Use an additional 50 mL of ethanol to rinse the beaker and add it to the reaction flask to ensure all the ethoxymethylenemalononitrile is transferred.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2.5 hours.[2]

-

Crystallization: After the reflux period, allow the resulting solution to cool to room temperature overnight. Golden-brown crystals of the product will form.[2]

-

Isolation: Collect the crystals by filtration.[2]

-

Washing: Wash the collected crystals with diethyl ether.[2]

-

Drying: Dry the product in vacuo at room temperature.[2]

Expected Results

This procedure is expected to yield 45.57 g of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole as golden-brown crystals.[2] The melting point of the product is reported to be in the range of 158°-160°C.[2]

Experimental Workflow

The following diagram illustrates the key steps of the experimental procedure.

References

Application Notes and Protocols: Cyclocondensation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with β-Diketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the cyclocondensation reaction of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with various β-diketones. The resulting fused heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as kinase inhibitors and anti-inflammatory agents.[1][2]

Introduction

The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in the development of novel therapeutic agents. A robust and versatile method for their preparation is the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds.[1] This reaction allows for the introduction of diverse substituents onto the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR). This document outlines the synthesis of the key precursor, this compound, and its subsequent reaction with representative β-diketones, acetylacetone and benzoylacetone, to yield substituted pyrazolo[1,5-a]pyrimidines.

Synthesis of Starting Material

A critical precursor for the target cyclocondensation reactions is this compound. A reliable synthesis protocol for this compound has been established.[3]

Protocol 1: Synthesis of this compound

Materials:

-

2-Hydroxyethylhydrazine

-

Ethoxymethylenemalononitrile

-

Ethanol (EtOH)

-

Ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.

-

A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.

-

The reaction flask is rinsed with an additional 50 ml of ethanol, and the mixture is heated under reflux for 2.5 hours.

-

The resulting solution is allowed to cool to room temperature overnight.

-

The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature.[3]

Expected Yield: 45.57 g Melting Point: 158-160 °C[3]

Cyclocondensation Reactions with β-Diketones

The following protocols describe the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound and different β-diketones. The reaction generally proceeds via a condensation-cyclization sequence.

General Reaction Scheme

Caption: General Cyclocondensation Reaction.

Protocol 2: Synthesis of 7-cyano-2,5-dimethyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine from Acetylacetone

Materials:

-

This compound

-

Acetylacetone

-

Glacial Acetic Acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add acetylacetone (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with water and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 3: Synthesis of 7-cyano-5-methyl-2-phenyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine from Benzoylacetone

Materials:

-

This compound

-

Benzoylacetone

-

Ethanol

-

Catalytic amount of a base (e.g., piperidine or pyridine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve this compound (1.0 eq) and benzoylacetone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine or pyridine to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation

| Product Name | β-Diketone Used | Solvent | Catalyst | Reaction Time (h) | Expected Yield (%) |

| 7-cyano-2,5-dimethyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine | Acetylacetone | Glacial Acetic Acid | None | 4-6 | 75-85 |